5-Benzamido-1-phenylpyrazole-3-carboxylic acid
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Overview
Description
5-Benzamido-1-phenylpyrazole-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzamido-1-phenylpyrazole-3-carboxylic acid typically involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by cyclization and functional group modifications. The use of advanced techniques such as microwave-assisted synthesis and green chemistry approaches can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Benzamido-1-phenylpyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-Benzamido-1-phenylpyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 5-Benzamido-1-phenylpyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes .
Comparison with Similar Compounds
- 5-Phenyl-1H-pyrazole-3-carboxylic acid
- 5-Benzamido-1H-pyrazole-3-carboxylic acid
- 1-Phenyl-3-carboxypyrazole
Comparison: 5-Benzamido-1-phenylpyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and binding affinity to molecular targets .
Biological Activity
5-Benzamido-1-phenylpyrazole-3-carboxylic acid (BPCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of BPCA, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The biological activity of BPCA is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Research indicates that BPCA may function as an inhibitor of various enzymes involved in critical biological pathways, including those related to inflammation and cancer progression . The compound's structure allows it to engage effectively with target sites, leading to its pharmacological effects.
Anticancer Activity
Numerous studies have highlighted the anticancer properties of BPCA. It has been shown to inhibit cell proliferation in various cancer cell lines, demonstrating significant cytotoxic effects. For instance:
- Cell Line Studies : BPCA exhibited IC50 values in the low micromolar range against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. Specific derivatives of BPCA have shown enhanced potency, with some compounds achieving IC50 values as low as 0.19 µM against BRAF (V600E) mutations .
Table 1: Anticancer Activity of BPCA Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
BPCA | MCF-7 | 3.79 | Inhibition of tubulin polymerization |
Derivative A | A549 | 0.19 | BRAF (V600E) inhibition |
Derivative B | HCT-116 | 1.48 | Apoptosis induction via cell cycle arrest |
Anti-inflammatory Effects
BPCA has also been investigated for its anti-inflammatory properties. It has been found to inhibit the release of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
Case Study: Inhibition of TNF-alpha Release
In a study involving lipopolysaccharide (LPS)-stimulated macrophages, BPCA derivatives significantly reduced TNF-alpha release, indicating their potential as anti-inflammatory agents. The most active compound in this study showed an inhibition rate exceeding 97% at a concentration of 10 mM .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicology of BPCA is crucial for its development as a therapeutic agent. Preliminary studies suggest that BPCA has favorable absorption characteristics and a manageable safety profile. However, further investigations are necessary to fully elucidate its metabolic pathways and potential side effects.
Properties
Molecular Formula |
C17H13N3O3 |
---|---|
Molecular Weight |
307.30 g/mol |
IUPAC Name |
5-benzamido-1-phenylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C17H13N3O3/c21-16(12-7-3-1-4-8-12)18-15-11-14(17(22)23)19-20(15)13-9-5-2-6-10-13/h1-11H,(H,18,21)(H,22,23) |
InChI Key |
JEDKGDHQFLQPDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=NN2C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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